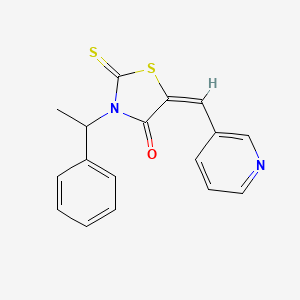

3-(Phenylethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(Phenylethyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its diverse biological activities. Thiazolidinones are known for their potential as HIV-1 fusion inhibitors, anticancer agents, and antimicrobial substances. The core structure of thiazolidinone can be modified to produce various derivatives with different substituents, which can significantly alter the biological activity and physicochemical properties of these compounds 10.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of an aldehyde with a thioamide or thiosemicarbazone. For instance, the Knoevenagel condensation is a common method used to synthesize arylmethylene derivatives of thiazolidinones . In some cases, the synthesis can be performed under green chemistry conditions, such as using polyethylene glycol-400 (PEG-400) as a solvent without the need for a catalyst . The synthesis routes can vary, including one-pot reactions and multi-step procedures, which can influence the yield and purity of the final product .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thioxo group and a thiazolidinone ring. The substitution at the 5-position of the ring with various aryl or heteroaryl groups can lead to different molecular conformations and interactions. X-ray diffraction analysis has been used to determine the crystal structures of some derivatives, providing insights into their conformation and potential binding interactions with biological targets .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, including cycloaddition and alkylation. Cycloaddition reactions, such as [4+2] cycloaddition, can lead to the formation of fused thiopyrano[2,3-d]thiazole derivatives, which have shown promising biological activities . Alkylation reactions can produce S-methylated derivatives, which can also affect the biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their potential therapeutic applications. Spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to characterize these compounds. Additionally, electrochemical studies can provide information on the redox behavior of thiazolidinone derivatives and their metal complexes .

properties

IUPAC Name |

(5E)-3-(1-phenylethyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c1-12(14-7-3-2-4-8-14)19-16(20)15(22-17(19)21)10-13-6-5-9-18-11-13/h2-12H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRCPYBYMUWKRA-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CN=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CN=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)

![9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B3000706.png)

![6-(4-Chlorophenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B3000709.png)

![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3000714.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3000722.png)

![2-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3000727.png)

![2-(2-chloro-6-fluorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3000728.png)